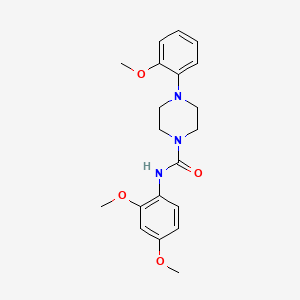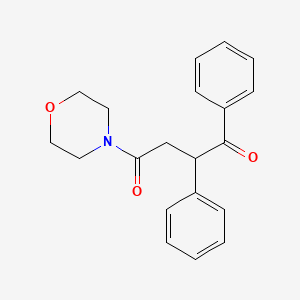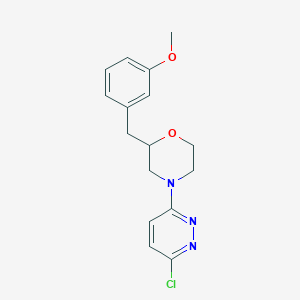![molecular formula C21H14BrN3O B5429724 3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5429724.png)
3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone, also known as BRQ, is a synthetic compound that belongs to the quinazolinone family. It was first synthesized in the early 2000s and has since gained attention due to its potential for use in scientific research.
科学的研究の応用
3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has been shown to have potential for use in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit angiogenesis, the formation of new blood vessels that tumors rely on for growth and survival.
作用機序
3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone exerts its anti-cancer effects by targeting multiple signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of several kinases, including Akt and ERK, which play crucial roles in promoting cell proliferation and survival. This compound also inhibits the activity of HIF-1α, a transcription factor that regulates the expression of genes involved in angiogenesis and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and minimal side effects in animal studies. It has been shown to be well-tolerated by mice at doses up to 100 mg/kg/day. This compound has also been found to have pharmacokinetic properties that make it suitable for use in vivo, including good solubility and stability.
実験室実験の利点と制限
3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has several advantages for use in lab experiments. It is relatively easy and inexpensive to synthesize, and it has been found to have high purity and yield. This compound has also been shown to have low toxicity and minimal side effects in animal studies, making it a safe and reliable compound for use in in vitro and in vivo experiments. However, one limitation of this compound is that it may not be effective against all types of cancer cells. Further research is needed to determine its efficacy against different cancer types.
将来の方向性
There are several future directions for research on 3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone. One area of interest is the development of new analogs with improved potency and selectivity. Another area of research is the investigation of the combination of this compound with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different signaling pathways involved in cancer progression. Overall, this compound has significant potential for use in scientific research and may have important implications for the development of new cancer therapies.
合成法
3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone can be synthesized using a multi-step process that involves the condensation of 4-bromobenzaldehyde and 3-pyridinecarboxaldehyde to form the intermediate 3-(4-bromophenyl)-2-(3-pyridinyl)acrylonitrile. This intermediate is then cyclized using ammonium acetate to form the final product, this compound. The synthesis method has been optimized to produce high yields and purity.
特性
IUPAC Name |
3-(4-bromophenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O/c22-16-8-10-17(11-9-16)25-20(12-7-15-4-3-13-23-14-15)24-19-6-2-1-5-18(19)21(25)26/h1-14H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQNNPJSMWQXPW-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CN=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CN=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5429649.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B5429652.png)
![4-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5429653.png)
![N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5429660.png)
![{2-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5429661.png)
![8-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5429665.png)
![7-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5429687.png)


![2-{[4-(4-aminopyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5429714.png)
![N-[4-(1-azepanylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5429716.png)
![7-(3-chlorophenyl)-4-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5429743.png)
